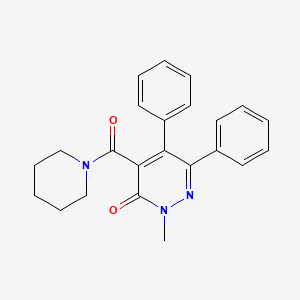
N-butyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to N-butyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, often involves intricate reactions showcasing the versatility of these compounds. For instance, Kato et al. (1992) explored the synthesis and structure-activity relationships of benzamide derivatives, emphasizing the importance of the N-4 substituent for enhancing activity in specific applications, such as gastrokinetic activity (Kato et al., 1992).
Molecular Structure Analysis
The structural analysis of benzamide derivatives reveals critical insights into their molecular configuration and potential reactivity. Demir et al. (2015) conducted X-ray diffraction and DFT calculations to determine the geometrical parameters, suggesting how specific substitutions affect molecular stability and reactivity (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can lead to various pharmacologically active compounds. The work by Donskaya et al. (2004) highlights a synthesis route for an antidepressant from a benzamide precursor, underlining the compound's utility in creating biologically active molecules (Donskaya et al., 2004).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and efficacy. Pang et al. (2006) discussed the crystal structure of a benzamide molecule, providing insights into its stability and interactions based on intra- and intermolecular hydrogen bonds (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of benzamide derivatives. Zaigham et al. (2023) synthesized sulfamoyl-benzamides as selective inhibitors, demonstrating the compound's role in modulating physiological and pathological functions, thereby emphasizing its chemical versatility (Zaigham et al., 2023).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-4-7-17-16(19)13-5-6-14(22-2)15(12-13)24(20,21)18-8-10-23-11-9-18/h5-6,12H,3-4,7-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKVPPAGFTVGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4717841.png)
![5-({[2-(diethylamino)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B4717851.png)
![ethyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}butanoate](/img/structure/B4717856.png)


![3-methyl-6-phenyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4717883.png)

![1-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4717902.png)

![3-methyl-6-[methyl(phenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4717926.png)

![N-(2-bromophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B4717941.png)
![1-(4-tert-butylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4717945.png)